N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzimidazole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves the condensation of 4-fluoroacetophenone with 1-methylbenzimidazole-2-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’- (1- (4-fluorophenyl)ethylidene)-2- (1-methyl-1H-pyrrol-2-yl)aceto hydrazide
- N’- (1- (4-fluorophenyl)ethylidene)-2-methyl-3-furohydrazide
Uniqueness
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of a fluorophenyl group and a benzimidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17FN4OS |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17FN4OS/c1-12(13-7-9-14(19)10-8-13)21-22-17(24)11-25-18-20-15-5-3-4-6-16(15)23(18)2/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
MOGDIQFIUSZECV-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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